Stannite

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

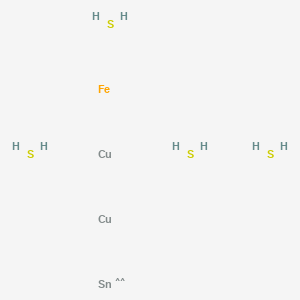

Stannite is a mineral that belongs to the sulfide mineral group. It has a chemical formula of Cu_2FeSnS_4 and is usually found in tin-copper deposits. This mineral has been known since the 19th century and has been extensively studied for its various applications.

Wirkmechanismus

The mechanism of action of stannite varies depending on its application. In photocatalysis, stannite acts as a catalyst, which initiates the degradation of organic pollutants under light irradiation. In thermoelectric materials, stannite acts as a semiconductor, which converts thermal energy into electrical energy. In lithium-ion batteries, stannite acts as an electrode material, which stores and releases lithium ions during charge and discharge cycles.

Biochemische Und Physiologische Effekte

Stannite has not been extensively studied for its biochemical and physiological effects. However, some studies have reported that stannite nanoparticles can induce cytotoxicity and genotoxicity in human cells. Moreover, stannite nanoparticles have also been shown to induce oxidative stress and inflammation in animal models.

Vorteile Und Einschränkungen Für Laborexperimente

Stannite has several advantages for lab experiments, including its low cost, high stability, and excellent optoelectronic properties. Moreover, stannite can be easily synthesized through various methods, which makes it a suitable material for large-scale production. However, stannite also has some limitations, including its low thermal conductivity and poor mechanical properties, which may limit its application in some fields.

Zukünftige Richtungen

There are several future directions for stannite research, including the development of novel synthesis methods, the investigation of its optoelectronic properties, and the exploration of its potential application in solar cells. Moreover, the toxicity and biocompatibility of stannite nanoparticles should be further investigated to ensure their safe use in various applications.

Conclusion

In conclusion, stannite is a promising material with various applications in the field of science. It can be synthesized through various methods and has excellent optoelectronic properties. However, its toxicity and biocompatibility should be further investigated to ensure its safe use in various applications. With further research, stannite may become a widely used material in various fields, including photocatalysis, thermoelectrics, and energy storage.

Synthesemethoden

Stannite can be synthesized through various methods, including solid-state reactions, hydrothermal synthesis, and solvothermal synthesis. Among these methods, hydrothermal synthesis has been widely used due to its simplicity and efficiency. In this method, a mixture of metal sulfates, tin chloride, and thioacetamide is heated in a sealed reactor at high temperature and pressure. The resulting product is then washed and dried to obtain stannite.

Wissenschaftliche Forschungsanwendungen

Stannite has been extensively studied for its various applications in the field of science. It has been used as a photocatalyst for the degradation of organic pollutants, as a thermoelectric material, and as an electrode material for lithium-ion batteries. Moreover, stannite has also been investigated for its potential application in solar cells, due to its excellent optoelectronic properties.

Eigenschaften

CAS-Nummer |

12019-29-3 |

|---|---|

Produktname |

Stannite |

Molekularformel |

Cu2FeH8S4Sn |

Molekulargewicht |

438 g/mol |

InChI |

InChI=1S/2Cu.Fe.4H2S.Sn/h;;;4*1H2; |

InChI-Schlüssel |

KYRUBSWVBPYWEF-UHFFFAOYSA-N |

SMILES |

S.S.S.S.[Fe].[Cu].[Cu].[Sn] |

Kanonische SMILES |

S.S.S.S.[Fe].[Cu].[Cu].[Sn] |

Synonyme |

sodium stannite stannite |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{[Hydroxy(diphenyl)acetyl]oxy}-6-methoxy-8,8-dimethyl-8-azoniabicyclo[3.2.1]octane bromide](/img/structure/B86449.png)